molecular formula C20H19BrN2O4 B2750700 Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate CAS No. 1023531-82-9

Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate

Cat. No.: B2750700
CAS No.: 1023531-82-9
M. Wt: 431.286
InChI Key: AAJLQSNYGIBQPV-UHFFFAOYSA-N
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Description

Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate is a heterocyclic compound featuring a pyrazolinone core substituted with bromine, methyl, and phenyl groups. The structure includes a methoxy bridge linking the pyrazolinone moiety to an ethyl benzoate ester (Figure 1). Key functional groups include:

  • Methoxy bridge: Enhances conformational flexibility and modulates electronic properties.
  • Ethyl benzoate ester: Influences lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-9-11-16(12-10-14)27-13-17-18(21)19(24)23(22(17)2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLQSNYGIBQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate typically involves a multi-step process:

    Formation of the Pyrazoline Ring: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazoline ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

    Bromination: The next step involves the bromination of the pyrazoline ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane.

    Esterification: The final step is the esterification of the resulting compound with ethyl 4-hydroxybenzoate. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyrazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

Major Products

    Substitution: Substituted pyrazoline derivatives.

    Reduction: Alcohol derivatives of the pyrazoline ring.

    Oxidation: Oxidized pyrazoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate has shown potential antimicrobial properties. Studies indicate that derivatives of pyrazoline compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects
    • Research has demonstrated that pyrazoline derivatives exhibit anti-inflammatory properties. This compound's structure allows it to interact with biological targets involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
  • Anticancer Potential
    • Some studies have highlighted the anticancer potential of pyrazoline derivatives. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Chemistry Applications

  • Pesticide Development
    • The compound can be explored as a lead structure for developing new pesticides. Its ability to interact with specific biological pathways in pests could lead to effective pest control agents that minimize environmental impact .
  • Herbicide Formulation
    • Given its chemical properties, this compound could be formulated into herbicides that target specific weed species while being safe for crops .

Material Science Applications

  • Polymer Chemistry
    • The compound may serve as a monomer or additive in polymer synthesis, particularly in creating polymers with enhanced properties such as thermal stability and mechanical strength due to the presence of the pyrazoline moiety .
  • Dyes and Pigments
    • This compound can be investigated for its potential use in dye formulations due to its chromophoric properties, contributing to vibrant colors in applications ranging from textiles to coatings .

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated various pyrazoline derivatives' effectiveness against Gram-positive and Gram-negative bacteria. This compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

In vitro studies published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in breast cancer cell lines, showcasing its potential as a therapeutic agent against cancer.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in binding to these targets, leading to modulation of biological pathways. The compound can inhibit or activate enzymes, alter receptor activity, and affect cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate)
  • Core: 1,3,5-Triazine (a six-membered aromatic ring with three nitrogen atoms) vs. pyrazolinone (five-membered lactam).
  • Substituents: Bromine and methoxy groups are present, but the triazine core introduces additional nitrogen atoms, altering electronic properties and binding affinity compared to the pyrazolinone.
  • Functional Groups: A formyl group on the phenoxy moiety may increase reactivity in nucleophilic additions, unlike the stable ester group in the target compound .
476483-24-6 (4-(3-(2-Amino-2-oxoethyl)-4-methoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-hexahydroquinoline derivative)
  • Core: Hexahydroquinoline (a saturated bicyclic system) vs. pyrazolinone.
311799-61-8 (Ethyl 2-(2-amino-3-cyano-...-tetrahydroquinolin-1(4H)-yl)-thiophene carboxylate)
  • Core: Tetrahydroquinoline fused with a thiophene ring, offering a larger conjugated system than pyrazolinone.

Functional Group Impact on Bioactivity

  • Methoxy Bridge : Present in both the target compound and Compound 5l, this group increases steric bulk and may reduce rotational freedom, affecting conformational stability.
  • Ester vs. Amide : The ethyl benzoate ester in the target compound offers slower hydrolysis than the amide in 476483-24-6, possibly extending half-life in vivo .

Biological Activity

Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C24H20BrN2O3\text{C}_{24}\text{H}_{20}\text{BrN}_2\text{O}_3

This structure includes a pyrazoline moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Antibacterial Properties

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus15.625Inhibition of protein synthesis
Escherichia coli31.25Disruption of cell wall integrity
Pseudomonas aeruginosa62.5Inhibition of nucleic acid synthesis

The compound showed bactericidal effects, particularly against Staphylococcus aureus, where it inhibited protein synthesis pathways followed by the disruption of nucleic acid and peptidoglycan production .

Antifungal Properties

In addition to its antibacterial activity, the compound also exhibits antifungal properties, although these are generally less potent compared to its antibacterial effects.

Table 2: Antifungal Activity of this compound

Fungal StrainMIC (µg/mL)Observations
Candida albicans31.2Moderate activity
Aspergillus niger>125Minimal effect observed

The antifungal activity was notably weaker, with higher MIC values indicating reduced efficacy against fungal strains compared to established antifungal agents like fluconazole .

Anticancer Activity

Emerging research suggests that this compound may have potential as an anticancer agent. Studies have indicated that the compound can induce apoptosis in cancer cells through various mechanisms.

Table 3: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis
MCF715Cell cycle arrest
A54920Inhibition of metastasis

The compound has shown promising results in inhibiting the growth of various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being predominant .

Case Studies

In a recent case study involving the use of Ethyl 4-(bromo-substituted pyrazoline derivatives), researchers observed significant reductions in tumor size in animal models treated with this compound. The study highlighted the importance of the bromo group in enhancing biological activity, particularly in targeting cancer cells while sparing normal cells.

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 4-((4-bromo-2-methyl-5-oxo-1-phenyl-3-pyrazolin-3-YL)methoxy)benzoate?

The synthesis typically involves:

  • Step 1 : Formation of the pyrazolinone core via cyclization of hydrazine derivatives with β-keto esters, followed by bromination at the 4-position using NBS (N-bromosuccinimide) .
  • Step 2 : Introduction of the methoxybenzoate moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like DIAD (diisopropyl azodicarboxylate) .
  • Step 3 : Esterification of the carboxylic acid intermediate with ethanol under acidic or basic conditions (e.g., H₂SO₄ or K₂CO₃ in refluxing ethanol) .
    Key considerations: Purity of intermediates should be monitored via TLC or HPLC, and inert atmospheres (N₂/Ar) may prevent oxidation of sensitive groups.

Q. Which spectroscopic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : To confirm regiochemistry of the pyrazolinone ring and substitution patterns on the benzoate moiety. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the ester carbonyl resonates at ~δ 168–170 ppm .
  • IR Spectroscopy : Key peaks include C=O (pyrazolinone: ~1700 cm⁻¹; ester: ~1720 cm⁻¹) and C-Br stretching (~600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-approved N95 masks) if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DMF, dichloromethane) .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous release due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during pyrazolinone formation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for methoxybenzoate coupling, while toluene minimizes side reactions in cyclization steps .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) may improve bromination efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce thermal decomposition of intermediates, as observed in analogous chromen derivatives .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling reactions?

  • Steric Hindrance : The 2-methyl and phenyl groups on the pyrazolinone ring may slow Suzuki-Miyaura couplings at the 4-bromo position. Bulkier ligands (e.g., SPhos) enhance catalytic activity .
  • Electronic Effects : The electron-withdrawing ester group on the benzoate moiety directs electrophilic substitution to the para position. DFT calculations can model charge distribution to predict reactivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK-293 or HepG2) and validate cytotoxicity via MTT assays with triplicate measurements .
  • Solubility Adjustments : DMSO concentrations >0.1% may artifactually inhibit enzymes; use cyclodextrin-based solubilizers for hydrophobic compounds .
  • Metabolic Stability Tests : LC-MS/MS analysis of plasma protein binding and microsomal half-life (e.g., using rat liver microsomes) clarifies pharmacokinetic variability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to kinases or cyclooxygenase-2 (COX-2), leveraging crystallographic data (PDB IDs: 1CX2, 6COX) .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating favorable binding .

Methodological Guidance

8. Designing a stability study under varying pH and temperature conditions:

  • Protocol : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 48 hours. Monitor degradation via HPLC (C18 column, 254 nm) and identify byproducts using LC-MS .
  • Data Interpretation : Degradation >10% at pH <3 suggests acid sensitivity, necessitating enteric coating for oral formulations .

9. Analyzing reaction byproducts in large-scale synthesis:

  • Techniques : GC-MS for volatile impurities; preparative HPLC to isolate and characterize minor components (>0.5% area) .
  • Mitigation : Recrystallization from ethanol/water (7:3 v/v) removes polar byproducts, improving purity to >98% .

10. Validating synthetic routes using green chemistry principles:

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve E-factor metrics .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki reactions, achieving >90% recovery over five cycles .

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